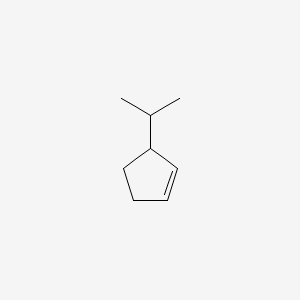
3-Isopropylcyclopentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Isopropylcyclopentene is an organic compound with the molecular formula C₈H₁₄ It is a derivative of cyclopentene, where an isopropyl group is attached to the third carbon of the cyclopentene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropylcyclopentene typically involves the alkylation of cyclopentene. One common method is the Friedel-Crafts alkylation, where cyclopentene reacts with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize impurities. The product is typically purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Isopropylcyclopentene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon (Pd/C) can yield 3-isopropylcyclopentane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms on the cyclopentene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous solution under mild heating.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst at room temperature and atmospheric pressure.
Substitution: Chlorine (Cl₂) or bromine (Br₂) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: 3-Isopropylcyclopentanol or 3-isopropylcyclopentanone.
Reduction: 3-Isopropylcyclopentane.
Substitution: 3-Isopropyl-1-chlorocyclopentene or 3-isopropyl-1-bromocyclopentene.
Aplicaciones Científicas De Investigación
3-Isopropylcyclopentene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Isopropylcyclopentene depends on the specific reaction it undergoes. For example:
Oxidation: The double bond in the cyclopentene ring is attacked by the oxidizing agent, leading to the formation of an epoxide intermediate, which then rearranges to form the final oxidized product.
Reduction: Hydrogenation involves the addition of hydrogen atoms across the double bond, facilitated by the catalyst, resulting in the saturation of the ring.
Substitution: Halogen
Propiedades
Número CAS |
4276-45-3 |
|---|---|
Fórmula molecular |
C8H14 |
Peso molecular |
110.20 g/mol |
Nombre IUPAC |
3-propan-2-ylcyclopentene |
InChI |
InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h3,5,7-8H,4,6H2,1-2H3 |
Clave InChI |
WGGDPEMWUJIPOF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1CCC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


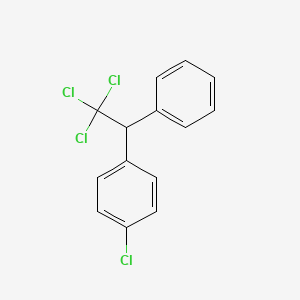
![ethyl bicyclo[5.1.0]octa-2,4-diene-8-carboxylate](/img/structure/B14144568.png)
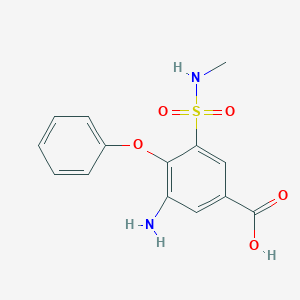

![methyl 4-(5,6-dimethyl-4-oxo-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-2-yl)benzoate](/img/structure/B14144585.png)
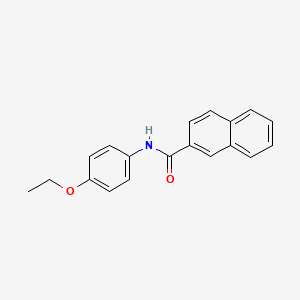
![Tributyl{[(2-methylpropoxy)carbonothioyl]sulfanyl}stannane](/img/structure/B14144608.png)
![(E)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B14144613.png)
![Benzyl [4-methyl-2-(3-oxobutyl)phenyl]carbamate](/img/structure/B14144614.png)
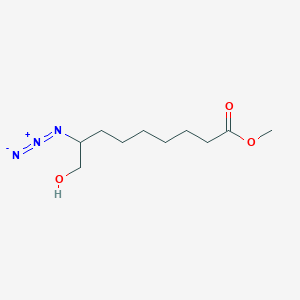
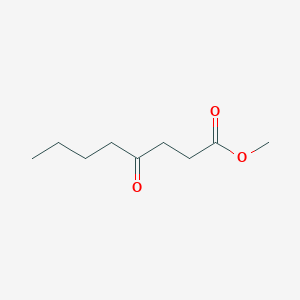


![6-{[(E)-(7-bromo-4-oxo-4H-chromen-3-yl)methylidene]amino}-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14144648.png)
